molecular formula C15H22N4O3 B5223238 methyl 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-prolinate

methyl 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-prolinate

Cat. No. B5223238
M. Wt: 306.36 g/mol
InChI Key: XWFZFDFYJAFPSK-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-prolinate is a chemical compound that has gained significant attention from researchers due to its potential applications in various scientific fields. This compound is also known as MCTP and is a derivative of proline, an amino acid commonly found in proteins.

Mechanism of Action

The mechanism of action of MCTP is not fully understood, but it is believed to act as a modulator of the GABA receptor. GABA is an inhibitory neurotransmitter in the central nervous system, and the modulation of its receptor can have anxiolytic and sedative effects. MCTP has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MCTP has been shown to have various biochemical and physiological effects. In vitro studies have shown that MCTP can inhibit the proliferation of cancer cells and induce apoptosis. MCTP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that MCTP can reduce anxiety-like behavior and have sedative effects.

Advantages and Limitations for Lab Experiments

One advantage of MCTP is its potential to act as a prodrug, which can enhance the bioavailability and efficacy of drugs. MCTP can also act as a scaffold for the development of new drugs. One limitation of MCTP is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For the study of MCTP include the development of new drugs, the study of potential therapeutic effects, and the use of MCTP as a tool for understanding the mechanism of action of the GABA receptor.

Synthesis Methods

MCTP can be synthesized through a multi-step process involving the reaction of proline with various reagents. The synthesis of MCTP involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction, commonly known as click chemistry. This reaction involves the reaction of an azide group with an alkyne group to form a triazole ring. The resulting compound is then acylated with methyl chloroformate to form MCTP.

Scientific Research Applications

MCTP has shown potential applications in various scientific fields, including medicinal chemistry, neuropharmacology, and drug discovery. In medicinal chemistry, MCTP has been studied for its potential to act as a prodrug, which can enhance the bioavailability and efficacy of drugs. In neuropharmacology, MCTP has been studied for its potential to act as a modulator of the GABA receptor, which can have anxiolytic and sedative effects. In drug discovery, MCTP has been studied for its potential to act as a scaffold for the development of new drugs.

properties

IUPAC Name

methyl (2S)-1-(1-cyclohexyltriazole-4-carbonyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-22-15(21)13-8-5-9-18(13)14(20)12-10-19(17-16-12)11-6-3-2-4-7-11/h10-11,13H,2-9H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFZFDFYJAFPSK-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)C2=CN(N=N2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)C2=CN(N=N2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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